

An In-depth Technical Guide to 4-(6-Bromopyridin-2-yl)benzoic Acid

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Compound of Interest

Compound Name: 4-(6-Bromopyridin-2-yl)benzoic acid

Cat. No.: B1286851

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical data for **4-(6-Bromopyridin-2-yl)benzoic acid**, a key intermediate in pharmaceutical research and development.

Core Chemical Properties

4-(6-Bromopyridin-2-yl)benzoic acid, with the CAS number 928658-23-5, is a biaryl carboxylic acid. Its structure, consisting of a benzoic acid moiety linked to a bromopyridine ring, makes it a valuable building block in the synthesis of complex organic molecules. While specific experimental data for some physical properties are not widely published, the fundamental characteristics are summarized below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₈ BrNO ₂	[1][2]
Molecular Weight	278.10 g/mol	[1][2]
CAS Number	928658-23-5	[1][2]
Appearance	Solid (predicted)	
Melting Point	>239°C (decomposes) for the isomer 3-(6-Bromopyridin-2-yl)benzoic acid	
Boiling Point	Data not available	
Solubility	Expected to be soluble in organic solvents like DMF, DMSO, and methanol; sparingly soluble in water.	
pKa	Data not available	

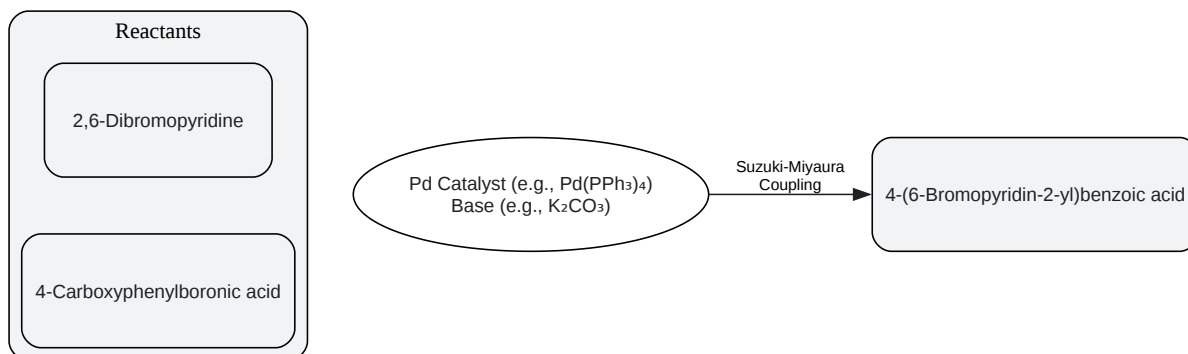
Synthesis and Experimental Protocols

The primary synthetic route to **4-(6-Bromopyridin-2-yl)benzoic acid** is the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely used in the pharmaceutical industry for the synthesis of biaryl compounds.

Representative Synthesis: Suzuki-Miyaura Coupling

A plausible and commonly employed method for the synthesis of **4-(6-Bromopyridin-2-yl)benzoic acid** involves the palladium-catalyzed cross-coupling of 2,6-dibromopyridine with 4-carboxyphenylboronic acid. A subsequent selective reaction or purification is necessary to isolate the desired mono-coupled product.

Reaction Scheme:



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A representative synthetic scheme for **4-(6-Bromopyridin-2-yl)benzoic acid**.

Detailed Experimental Protocol (General Procedure):

- **Reaction Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dibromopyridine (1.0 eq.), 4-carboxyphenylboronic acid (1.1-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%), and a base, typically an aqueous solution of potassium carbonate (K₂CO₃, 2.0-3.0 eq.).
- **Solvent Addition:** Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 v/v).
- **Reaction Conditions:** Heat the mixture with vigorous stirring to a temperature typically ranging from 80°C to 100°C.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is generally complete within 12-24 hours.
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **4-(6-Bromopyridin-2-yl)benzoic acid**.

Analytical and Spectral Data

While a complete set of spectral data for **4-(6-Bromopyridin-2-yl)benzoic acid** is not readily available in public databases, the expected spectral characteristics can be inferred from closely related compounds and the parent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the pyridine and benzene rings. The protons on the pyridine ring will likely appear as doublets and triplets, while the protons on the benzoic acid ring will appear as two doublets, typical of a 1,4-disubstituted benzene ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
- ^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms in the molecule. The carboxyl carbon will be the most downfield signal (typically >165 ppm). The carbon atoms attached to the bromine and the nitrogen in the pyridine ring, as well as the carbon atoms involved in the aryl-aryl bond, will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **4-(6-Bromopyridin-2-yl)benzoic acid** would be expected to exhibit the following characteristic absorption bands:

- A broad O-H stretching band for the carboxylic acid group, typically in the range of $2500\text{--}3300\text{ cm}^{-1}$.
- A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700 cm^{-1} .
- C=C and C=N stretching vibrations from the aromatic rings in the $1400\text{--}1600\text{ cm}^{-1}$ region.

- A C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS)

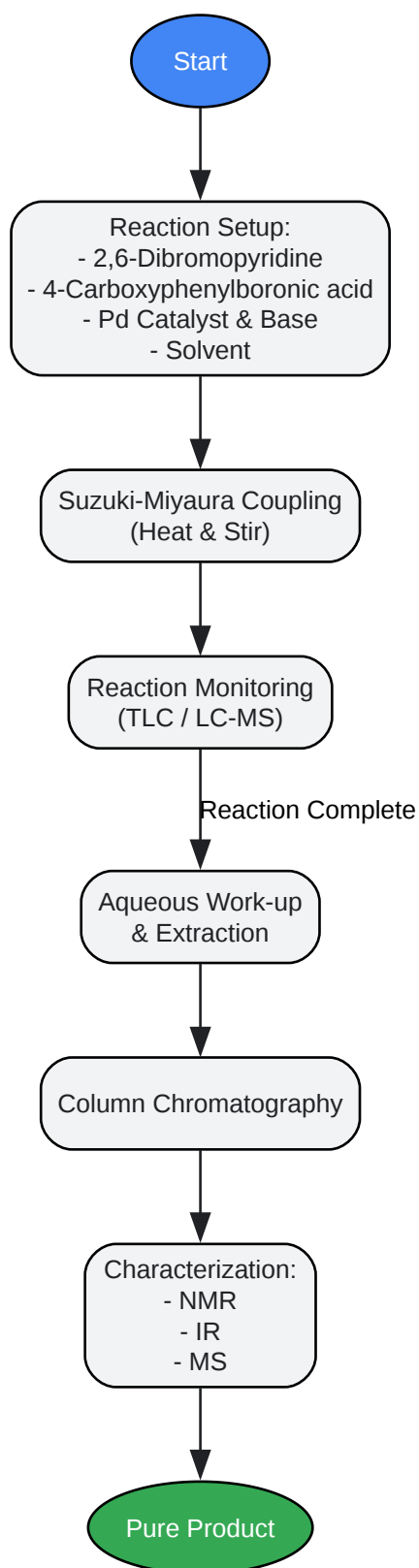
The mass spectrum would show the molecular ion peak (M^+) corresponding to the molecular weight of the compound (278.10 g/mol for $C_{12}H_8^{79}BrNO_2$ and 280.10 g/mol for $C_{12}H_8^{81}BrNO_2$ in approximately a 1:1 ratio due to the isotopic abundance of bromine). Common fragmentation patterns would include the loss of the carboxyl group (-COOH) and cleavage of the bond between the two aromatic rings.

Applications in Drug Development

Benzoic acid derivatives are a cornerstone in medicinal chemistry, with applications ranging from antimicrobial agents to inhibitors of key enzymes in various disease pathways. The structural motif of **4-(6-Bromopyridin-2-yl)benzoic acid** makes it a versatile scaffold for the development of novel therapeutic agents. The bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. While specific biological activities for this particular compound are not extensively documented in publicly available literature, related structures have been investigated as inhibitors for various enzymes.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of **4-(6-Bromopyridin-2-yl)benzoic acid**.



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A typical experimental workflow for the synthesis and characterization.

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